molecular formula C21H22N4O4 B11945691 (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate CAS No. 29738-86-1

(S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate

Cat. No.: B11945691
CAS No.: 29738-86-1
M. Wt: 394.4 g/mol
InChI Key: WZILGSLFFWZTOV-SFHVURJKSA-N
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Description

(S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, an indole moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Peptide Bond Formation: The indole derivative is then coupled with an amino acid derivative using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can take place at the benzyl group, where nucleophiles like amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biochemistry: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate: shares similarities with other indole derivatives and carbamate compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to interact with a diverse range of biological targets. This makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

29738-86-1

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

benzyl N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C21H22N4O4/c22-20(27)18(10-15-11-23-17-9-5-4-8-16(15)17)25-19(26)12-24-21(28)29-13-14-6-2-1-3-7-14/h1-9,11,18,23H,10,12-13H2,(H2,22,27)(H,24,28)(H,25,26)/t18-/m0/s1

InChI Key

WZILGSLFFWZTOV-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N

Origin of Product

United States

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